

CBR-470-1: A Technical Guide to its Discovery and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CBR-470-1 is a novel small molecule that has garnered significant interest as a non-covalent activator of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) and an inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1). Its unique mechanism of action, which involves the modulation of cellular metabolism to induce a cytoprotective response, sets it apart from traditional electrophilic NRF2 activators. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of **CBR-470-1**, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Discovery of CBR-470-1

CBR-470-1 was identified through a high-throughput phenotypic screen of a diverse library of heterocyclic compounds. The screen utilized an IMR-32 neuroblastoma cell line engineered with an NRF2-dependent luciferase reporter (ARE-LUC) to identify compounds that could activate the NRF2 signaling pathway. The initial hit, CBR-470-0, which lacked obvious electrophilic groups, led to the synthesis of a series of analogs, including the more potent isobutylamine-substituted analog, **CBR-470-1**.

Synthesis of CBR-470-1



While the primary literature states that **CBR-470-1** and its related analogs were synthesized inhouse, a detailed, step-by-step synthesis protocol is provided in the supplementary information of the foundational paper by Bollong et al. (2018) in Nature.[1] Researchers seeking to replicate the synthesis should refer to this supplementary material for precise reaction conditions, purification methods, and characterization data. The chemical name for **CBR-470-1** is (3R,4S)-rel-4-[(4-Chlorophenyl)sulfonyl]tetrahydro-N-(2-methylpropyl)-3-thiophenamine-1,1-dioxide.

Quantitative Data

The biological activity of **CBR-470-1** has been characterized by several quantitative measures, which are summarized in the tables below.

Table 1: In Vitro Activity of CBR-470-1

Parameter	Assay	Cell Line	Value	Reference
EC50	ARE-LUC Reporter Assay	IMR-32	~1 µM	[1]
EC50	ARE-LUC Reporter Assay	IMR-32	962 nM	[2]

Table 2: Cellular Effects of CBR-470-1



Effect	Cell Line	Concentrati on	Time	Result	Reference
NRF2 Protein Accumulation	IMR-32	0.5-20 μΜ	1-24 h	Dose- and time-dependent increase	[2]
Nrf2 Signaling Activation	SH-SY5Y	10 μΜ	4 h	Activation of the Keap1- Nrf2 cascade	[2]
Inhibition of Oxidative Injury	SH-SY5Y	10 μΜ	2 h	Inhibition of MPP+- induced injury	[2]
Increased NQO1 and HMOX1 mRNA and protein levels	IMR-32	Not specified	Not specified	Increased expression	[1]

Mechanism of Action and Signaling Pathway

CBR-470-1 exerts its effects through a novel, indirect mechanism of NRF2 activation. By inhibiting the glycolytic enzyme PGK1, CBR-470-1 leads to the accumulation of the upstream metabolite methylglyoxal (MGO).[1] MGO, a reactive metabolite, then modifies Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of NRF2.[1] This modification of KEAP1 leads to its dimerization and disrupts the KEAP1-NRF2 interaction, preventing the ubiquitination and subsequent proteasomal degradation of NRF2.[3] As a result, stabilized NRF2 translocates to the nucleus and initiates the transcription of a battery of cytoprotective genes containing antioxidant response elements (AREs) in their promoters, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HMOX1).[1][3]





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